1-({[2,4'-Bipyridine]-4-yl}methyl)-3-tert-butylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea is a compound that features a bipyridine moiety linked to a urea group with a tert-butyl substituent. The bipyridine unit is known for its ability to coordinate with metal ions, making this compound potentially useful in various fields such as catalysis, coordination chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives.
Urea Formation: The bipyridine intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions.
Reduction: The urea group can be reduced to form amines.
Substitution: The bipyridine unit can participate in substitution reactions, particularly with metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or manganese oxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Metal salts and ligands for coordination reactions.
Major Products
Oxidation: Oxidized bipyridine derivatives.
Reduction: Amines and related compounds.
Substitution: Metal complexes with bipyridine ligands.
Scientific Research Applications
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and delivery systems.
Industry: Utilized in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various molecular targets and pathways, including catalytic cycles and electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with similar coordination properties.
N,N’-Di-tert-butylurea: A urea compound with tert-butyl groups but lacking the bipyridine moiety.
Uniqueness
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea is unique due to the combination of the bipyridine unit and the urea group with a tert-butyl substituent. This unique structure allows it to participate in a wide range of chemical reactions and applications, particularly in coordination chemistry and catalysis .
Properties
IUPAC Name |
1-tert-butyl-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-16(2,3)20-15(21)19-11-12-4-9-18-14(10-12)13-5-7-17-8-6-13/h4-10H,11H2,1-3H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVMUQAARGZAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.